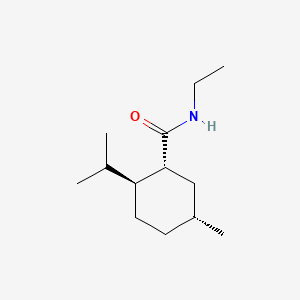
Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- involves the reaction of cyclohexanecarboxylic acid with N-ethyl-5-methyl-2-(1-methylethyl)amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency .
化学反応の分析
Types of Reactions
Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexanemethanol derivatives .
科学的研究の応用
Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of amide synthesis and reactivity.
Biology: Investigated for its potential effects on cellular processes and membrane interactions.
Medicine: Explored for its cooling properties in topical formulations and potential therapeutic applications.
Industry: Utilized as a cooling agent in various consumer products, including cosmetics, food, and beverages.
作用機序
The cooling effect of Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This interaction triggers a sensation of coolness by activating the TRPM8 receptors, which are responsible for detecting cold temperatures .
類似化合物との比較
Similar Compounds
Menthol: A naturally occurring compound with similar cooling properties.
WS-23: Another synthetic cooling agent with a slightly different chemical structure.
WS-12: A synthetic cooling agent known for its high potency and long-lasting effect.
Uniqueness
Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-, (1R,2S,5R)- is unique due to its specific stereochemistry, which contributes to its distinct cooling sensation and stability under various conditions. Unlike menthol, it does not have a strong odor, making it more suitable for applications where odor neutrality is desired .
特性
CAS番号 |
68489-00-9 |
|---|---|
分子式 |
C13H25NO |
分子量 |
211.34 g/mol |
IUPAC名 |
(1R,2S,5R)-N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15)/t10-,11+,12-/m1/s1 |
InChIキー |
VUNOFAIHSALQQH-GRYCIOLGSA-N |
異性体SMILES |
CCNC(=O)[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |
正規SMILES |
CCNC(=O)C1CC(CCC1C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















